

Halauxifen-Methyl: A Comparative Analysis of its Binding to Auxin Receptors

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Compound of Interest

Compound Name: *Halauxifen-methyl*

Cat. No.: *B1255740*

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This guide provides an objective comparison of **Halauxifen-methyl**'s binding performance to auxin receptors against other auxin alternatives, supported by experimental data.

Executive Summary

Halauxifen-methyl, a synthetic auxin herbicide, exhibits a distinct binding profile to the TIR1/AFB family of auxin receptors compared to the natural auxin, indole-3-acetic acid (IAA), and other synthetic auxins like 2,4-D and dicamba. Notably, **Halauxifen-methyl** demonstrates a strong preferential binding to the AFB5 receptor, suggesting a mechanism of action that is selective among the various auxin co-receptor complexes. This guide presents a comparative analysis of binding affinities, details the experimental protocols used to determine these interactions, and visualizes the associated signaling pathway and experimental workflow.

Data Presentation: Comparative Binding of Auxins to TIR1/AFB Receptors

The following tables summarize the quantitative data on the binding of **Halauxifen-methyl** and other auxins to representative members of the three clades of *Arabidopsis thaliana* TIR1/AFB auxin receptors: AtTIR1, AtAFB2, and AtAFB5. The data is derived from Surface Plasmon Resonance (SPR) assays.

Table 1: Relative Binding of Auxin Herbicides

This table presents the binding amplitudes of various auxins at the end of the association period, normalized to the binding of the natural auxin IAA (set at 100%).

Compound	AtTIR1 (% of IAA binding)	AtAFB2 (% of IAA binding)	AtAFB5 (% of IAA binding)
IAA	100	100	100
Halauxifen	10	<5	170
2,4-D	29	22	40
Dicamba	Low	Low	Low
Picloram	Low	Low	Significantly higher than AtTIR1/AtAFB2
1-NAA	Similar to IAA	Similar to IAA	Similar to IAA

Source: Data synthesized from multiple research articles referencing SPR binding assays.

Table 2: Kinetic Binding Data (Dissociation Constants, KD)

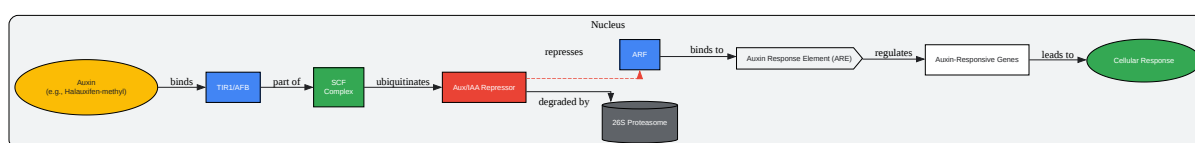
This table provides the dissociation constants (KD) for selected auxins, offering a more detailed pharmacological insight into their binding affinities. Lower KD values indicate higher binding affinity.

Compound	AtTIR1 (KD, μ M)	AtAFB2 (KD, μ M)	AtAFB5 (KD, μ M)
IAA	High Affinity	High Affinity	High Affinity
Halauxifen	Poorer Affinity	Poorer Affinity	High Affinity
Florpyrauxifen	Poorer Affinity	Poorer Affinity	High Affinity
2,4-D	Low Affinity	Low Affinity	Low Affinity
Picloram	Low Affinity	Low Affinity	Moderate Affinity
Fluroxypyr	Similar to IAA	Similar to IAA	Similar to IAA

Note: Specific numerical KD values can vary between experiments; this table reflects the relative affinities as reported in comparative studies.

Mandatory Visualization

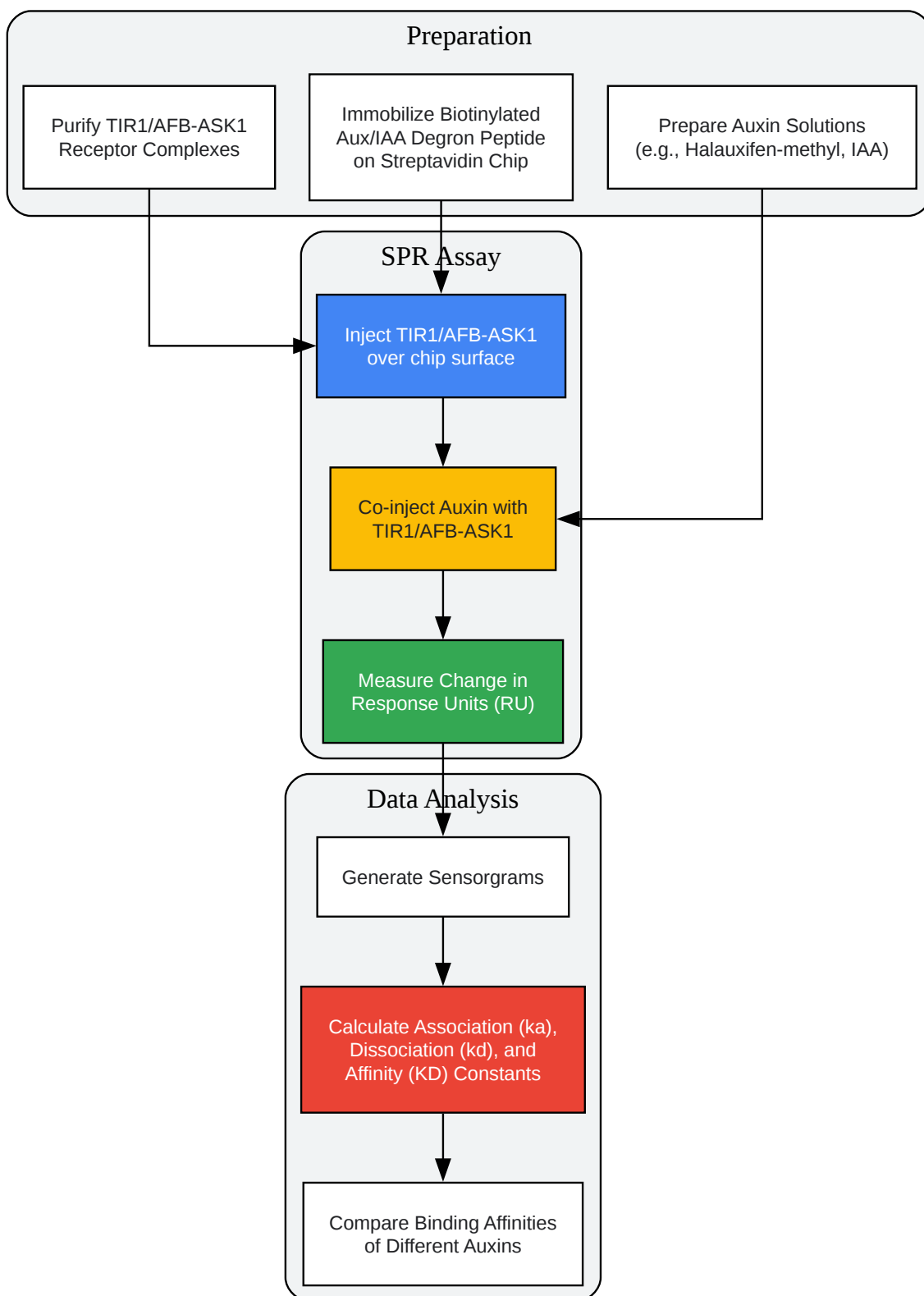
Auxin Signaling Pathway



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Caption: Canonical auxin signaling pathway in the nucleus.

Experimental Workflow for SPR-Based Auxin Receptor Binding Assay



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